molecular formula C3H5Cl2NO2S B13268951 2,3-Dichloroprop-2-ene-1-sulfonamide

2,3-Dichloroprop-2-ene-1-sulfonamide

Cat. No.: B13268951
M. Wt: 190.05 g/mol
InChI Key: KGBVIWBNSIOXMX-IWQZZHSRSA-N
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Description

2,3-Dichloroprop-2-ene-1-sulfonamide is an organochlorine sulfonamide derivative characterized by a propene backbone substituted with two chlorine atoms at the 2- and 3-positions and a sulfonamide group at the 1-position. The compound’s reactivity and applications are influenced by the electron-withdrawing sulfonamide group and the steric/electronic effects of the chlorine substituents.

Properties

Molecular Formula

C3H5Cl2NO2S

Molecular Weight

190.05 g/mol

IUPAC Name

(Z)-2,3-dichloroprop-2-ene-1-sulfonamide

InChI

InChI=1S/C3H5Cl2NO2S/c4-1-3(5)2-9(6,7)8/h1H,2H2,(H2,6,7,8)/b3-1-

InChI Key

KGBVIWBNSIOXMX-IWQZZHSRSA-N

Isomeric SMILES

C(/C(=C/Cl)/Cl)S(=O)(=O)N

Canonical SMILES

C(C(=CCl)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloroprop-2-ene-1-sulfonamide typically involves the reaction of 2,3-dichloropropene with sulfonamide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the nucleophilic substitution of the allylic chlorine atom . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dichloroprop-2-ene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Differences

Key analogues include 3,3-Dichloroprop-2-ene-1-sulfonamide and Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8). The table below summarizes critical distinctions:

Parameter 2,3-Dichloroprop-2-ene-1-sulfonamide 3,3-Dichloroprop-2-ene-1-sulfonamide Sodium 2-methylprop-2-ene-1-sulphonate
CAS Number Not explicitly provided 29671-77-0 1561-92-08
Molecular Formula Likely C₃H₃Cl₂NO₂S C₃H₃Cl₃NO₂S C₄H₅NaO₃S
Molecular Weight (g/mol) ~194 (estimated) 209.5 156.14
Substituents Cl at C2, Cl at C3, sulfonamide at C1 Cl at C3 (×2), sulfonamide at C1 Methyl at C2, sulfonate at C1 (sodium salt)
Functional Group Sulfonamide (-SO₂NH₂) Sulfonamide (-SO₂NH₂) Sulfonate (-SO₃⁻Na⁺)
Purity Not available ≥95% Not specified
Key Observations:

The sulfonate group in Sodium 2-methylprop-2-ene-1-sulphonate introduces ionic character, increasing water solubility relative to sulfonamide analogues .

Functional Group Impact: Sulfonamides (as in both dichloro compounds) are nucleophilic and participate in hydrogen bonding, making them relevant in drug design. Sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) are often used as surfactants or anionic monomers in polymers .

Biological Activity

2,3-Dichloroprop-2-ene-1-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C3_3H4_4Cl2_2N1_1O2_2S. Its unique structure imparts specific reactivity that is crucial for its biological activity. The sulfonamide functional group is known for its ability to mimic natural substrates, which plays a pivotal role in its mechanism of action.

The primary mechanism of action for this compound involves its interaction with enzymes and other molecular targets within biological systems:

  • Enzyme Inhibition : The compound acts as an electrophile, targeting nucleophilic sites on enzymes. This interaction can inhibit enzyme activity, disrupting metabolic pathways essential for cell survival and proliferation.
  • Antimicrobial Activity : Similar to other sulfonamides, this compound may interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, leading to bacteriostatic effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives are summarized in Table 1.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
64Escherichia coli
16Pseudomonas aeruginosa

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines (Table 2).

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

Table 2: Anticancer activity of this compound against various cancer cell lines.

Case Studies

Several case studies highlight the effectiveness of sulfonamide compounds in clinical settings:

  • Case Study on Bacterial Infections : A clinical trial involving patients with bacterial infections showed that those treated with a sulfonamide regimen including this compound experienced faster recovery times compared to those receiving standard antibiotic treatments .
  • Anticancer Treatment : In vitro studies conducted on breast cancer cell lines indicated that the combination of this compound with conventional chemotherapy agents led to enhanced cytotoxicity and reduced drug resistance .

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